2-Methyl-2-nitrohexan-3-ol
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Overview
Description
2-Methyl-2-nitrohexan-3-ol is an organic compound with the molecular formula C7H15NO3. It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitrohexan-3-ol typically involves the nitration of 2-methylhexan-3-ol. This can be achieved by reacting 2-methylhexan-3-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitrohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-2-nitrohexan-3-one.
Reduction: Formation of 2-methyl-2-aminohexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-nitrohexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitrohexan-3-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-nitropropan-1-ol
- 2-Methyl-2-nitrobutan-1-ol
- 2-Methyl-2-nitropentan-1-ol
Comparison
Compared to its analogs, 2-Methyl-2-nitrohexan-3-ol has a longer carbon chain, which can influence its physical properties, such as solubility and boiling point. The presence of the nitro and hydroxyl groups in different positions can also affect the compound’s reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific applications where its structural features are advantageous.
Properties
CAS No. |
20570-69-8 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-2-nitrohexan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-5-6(9)7(2,3)8(10)11/h6,9H,4-5H2,1-3H3 |
InChI Key |
AUTNNBNYALYGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)[N+](=O)[O-])O |
Origin of Product |
United States |
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